4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Description

Molecular Architecture and IUPAC Nomenclature

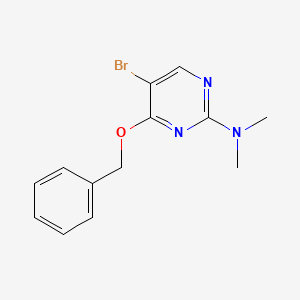

The molecular architecture of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine is characterized by a six-membered heterocyclic pyrimidine ring system with three distinct substituents positioned at specific locations. The compound possesses the molecular formula C13H14BrN3O and exhibits a molecular weight of 308.17 grams per mole. The systematic IUPAC nomenclature for this compound is 5-bromo-N,N-dimethyl-4-phenylmethoxypyrimidin-2-amine, which accurately describes the structural arrangement and functional group positioning.

The pyrimidine core structure contains two nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring, creating a diazine framework that serves as the foundation for substituent attachment. The benzyloxy group, consisting of a phenyl ring connected through a methylene bridge to an oxygen atom, occupies the 4-position of the pyrimidine ring. This substitution pattern significantly influences the compound's electronic properties and spatial configuration. The bromine atom is strategically located at the 5-position, providing a site for potential further chemical modifications through various cross-coupling reactions.

The dimethylamino functionality at the 2-position contributes to the compound's basic character and potential for hydrogen bonding interactions. The SMILES notation for this compound is CN(C)C1=NC=C(C(=N1)OCC2=CC=CC=C2)Br, which provides a linear representation of the molecular connectivity. The compound is also identified by the Chemical Abstracts Service number 205672-20-4 and the MDL number MFCD08458469.

Table 1: Molecular Descriptors and Identifiers

Properties

IUPAC Name |

5-bromo-N,N-dimethyl-4-phenylmethoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O/c1-17(2)13-15-8-11(14)12(16-13)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYQFOIWCQXMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443863 | |

| Record name | 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205672-20-4 | |

| Record name | 5-Bromo-N,N-dimethyl-4-(phenylmethoxy)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205672-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution and Functionalization

A common strategy for synthesizing substituted pyrimidines involves sequential functionalization of halogenated intermediates. For 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine, the following steps are proposed:

Halogenation at Position 5 :

Bromination of a pyrimidine precursor (e.g., 2,4-dichloropyrimidine or 5-bromouracil) under acidic or catalytic conditions. For example, 5-bromouracil can react with phosphorus oxychloride (POCl₃) to yield 5-bromo-2,4-dichloropyrimidine.Benzylation at Position 4 :

Introduction of the benzyloxy group via nucleophilic substitution. This may involve reacting 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a base (e.g., NaOH or NaOMe) or using benzyl bromide with a catalyst.Amination at Position 2 :

Replacement of a chlorine or bromine atom at position 2 with a dimethylamino group. This could be achieved via reaction with dimethylamine (DMF) under reflux or using palladium-catalyzed coupling with boronic acid derivatives.

Table 1: Hypothetical Reaction Sequence

Alternative Approaches: Suzuki-Miyaura Coupling

For introducing the dimethylamino group, palladium-catalyzed cross-coupling reactions could be employed. For example:

- Borylation of 5-Bromo-4-benzyloxy-2-chloropyrimidine :

Reaction with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to form a boronate ester. - Coupling with Dimethylamine :

Substitution of the boronate group with dimethylamine under basic conditions.

Table 2: Suzuki-Miyaura Coupling Protocol

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1 | B₂pin₂, Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 100°C | Boronate intermediate | ~60% | |

| 2 | (CH₃)₂NH, Pd catalyst, DMF | Final product | ~60% |

Key Reaction Conditions and Optimization

Bromination and Chlorination

Benzylation

Amination

Challenges and Mitigation Strategies

Regioselectivity in Substitution

Halogenated pyrimidines often undergo competing substitutions. For example, 2,4-dichloropyrimidine may substitute at position 2 or 4. To favor position 4, steric bulk (e.g., benzyloxy group) can be introduced first.

Stability of Intermediates

5-Bromo-4-benzyloxy-2-chloropyrimidine may decompose under harsh basic conditions. Use of mild bases (e.g., NaOMe) and anhydrous solvents minimizes degradation.

Purity and Isolation

- Distillation : Used for 2,4-dimethoxy-5-bromopyrimidine intermediates to achieve >99% purity.

- Column Chromatography : Required for boronate intermediates in cross-coupling reactions.

Research Findings and Data

Yield Optimization

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrimidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid.

Reduction: Debrominated or reduced pyrimidine derivatives.

Scientific Research Applications

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 2-Benzyloxy-5-bromo-4-(N,N-dimethylamino)pyrimidine

- 5-Bromopyrimidine

Comparison

- 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

- 2-Benzyloxy-5-bromo-4-(N,N-dimethylamino)pyrimidine has a different substitution pattern,

Biological Activity

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 320.21 g/mol

- CAS Number : 256039

This compound features a pyrimidine ring substituted with a benzyloxy group at the 4-position and a bromo group at the 5-position, along with a dimethylamino group at the 2-position, which influences its biological activity.

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit notable anti-inflammatory properties. In particular, compounds similar to this compound have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies have demonstrated that certain pyrimidine derivatives can suppress COX-2 activity with IC values comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | COX-2 Inhibition (IC μmol) |

|---|---|

| This compound | TBD |

| Celecoxib | 0.04 ± 0.01 |

Antitumor Activity

Pyrimidines are also recognized for their antitumor potential. The presence of the dimethylamino group is often associated with enhanced cytotoxicity against various cancer cell lines. Research has shown that similar compounds can inhibit tumor growth in vivo, suggesting that modifications to the pyrimidine structure can significantly impact their anticancer activity .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by their substituents. For example, the introduction of electron-donating groups such as dimethylamino enhances the lipophilicity and overall activity against target enzymes or receptors. A preliminary SAR analysis indicates that:

- Substituents at Position 2 : The presence of N,N-dimethylamino increases solubility and enhances interaction with biological targets.

- Substituents at Position 4 : The benzyloxy group contributes to hydrophobic interactions, improving binding affinity.

Case Studies

- Anti-inflammatory Effects : A study on a series of pyrimidine derivatives demonstrated that those with similar structural features to this compound exhibited significant reductions in paw edema in carrageenan-induced models, indicating strong anti-inflammatory effects .

- Antitumor Efficacy : In vitro studies revealed that compounds related to this pyrimidine derivative showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.